

# Domiphen bromide quaternary ammonium compound QAC

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## Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

Cat. No.: S526505

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## Compound Profile & Basic Properties

**Domiphen bromide** is a cationic surfactant and a quaternary ammonium compound widely used as a topical antiseptic and preservative in pharmaceutical and personal care products [1] [2] [3].

The table below summarizes its core chemical and pharmacological identity:

| Property             | Description  |
|----------------------|--|
| Systematic Name      | N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium bromide [2] |
| Chemical Formula     | $C_{22}H_{40}BrNO$ [2]                                       |
| Molecular Weight     | 414.472 $g \cdot mol^{-1}$ [2]                               |
| CAS Number           | 538-71-6 [2]   |
| Modality             | Small Molecule [3]   |
| Primary Approved Use | Topical anti-infective agent [3]                             |

## Antimicrobial Activity & Synergistic Applications

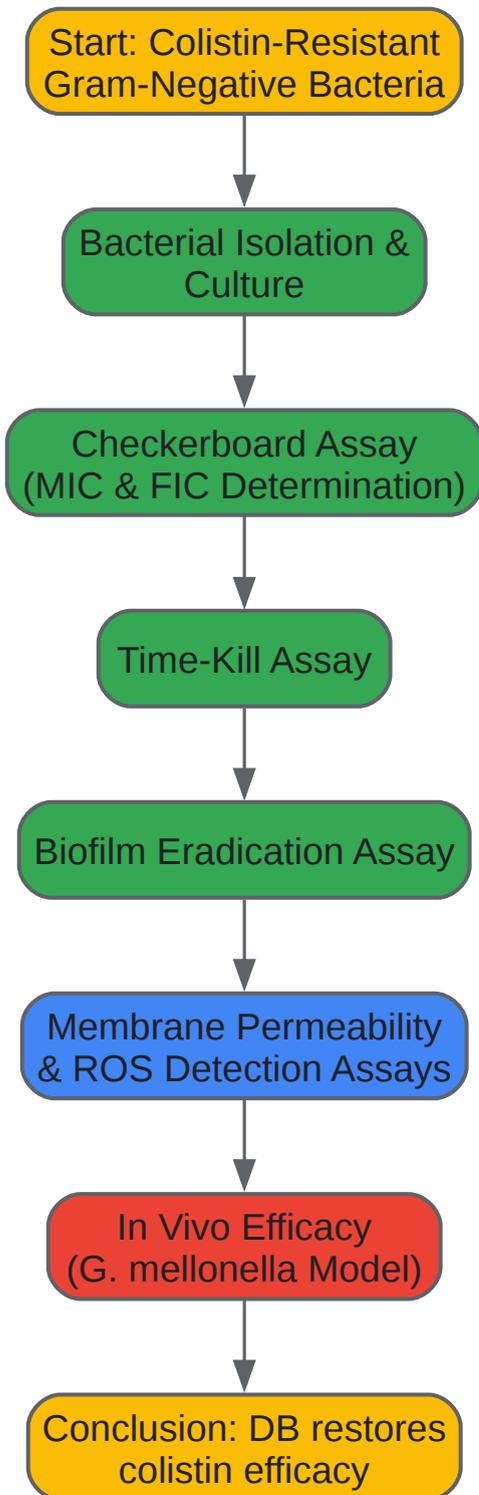
DB's primary antimicrobial mechanism involves disrupting microbial membrane integrity, leading to cytoplasmic leakage and cell death [1]. Recent research highlights its potential in combination therapies to address multidrug-resistant (MDR) bacteria and biofilms.

### Synergy with Colistin against Gram-Negative Bacteria

DB has been shown to restore the efficacy of the last-resort antibiotic colistin against colistin-resistant Gram-negative bacteria [4].

- **Key Findings:** In vitro and in vivo studies demonstrated that the combination of colistin and DB significantly reduced the minimum inhibitory concentration (MIC) of colistin, enhanced bacterial killing, and disrupted pre-formed biofilms in pathogens like *Escherichia coli*, *Klebsiella pneumoniae*, *Acinetobacter baumannii*, and *Pseudomonas aeruginosa* [4].
- **Proposed Mechanism:** The combination increases bacterial membrane permeability, facilitating the entry of colistin. It also triggers an accumulation of lethal levels of reactive oxygen species (ROS) within bacterial cells [4].

The experimental workflow for this synergy study is summarized in the diagram below:



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*Experimental workflow for evaluating the **domiphen bromide** and colistin synergy.*

## Synergy with Azoles against Gram-Positive Bacteria

A 2024 study identified several synergistic combinations between imidazoles and QACs against Gram-positive wound pathogens [5].

- **Most Promising Combination: Miconazole with Domiphen Bromide** showed synergistic activity (Fractional Inhibitory Concentration Index, FICI  $\leq 0.5$ ) against a broad range of Gram-positive pathogens, including *Staphylococcus aureus* (including MRSA), *Staphylococcus epidermidis*, *Enterococcus faecium*, and *Streptococcus pyogenes* [5].
- **Resistance Development:** Experimental evolution over 11 cycles showed an absence of strong resistance development against the miconazole/DB combination, underscoring its potential as a durable therapeutic option [5].

The quantitative data from these antimicrobial studies is consolidated in the table below for easy comparison.

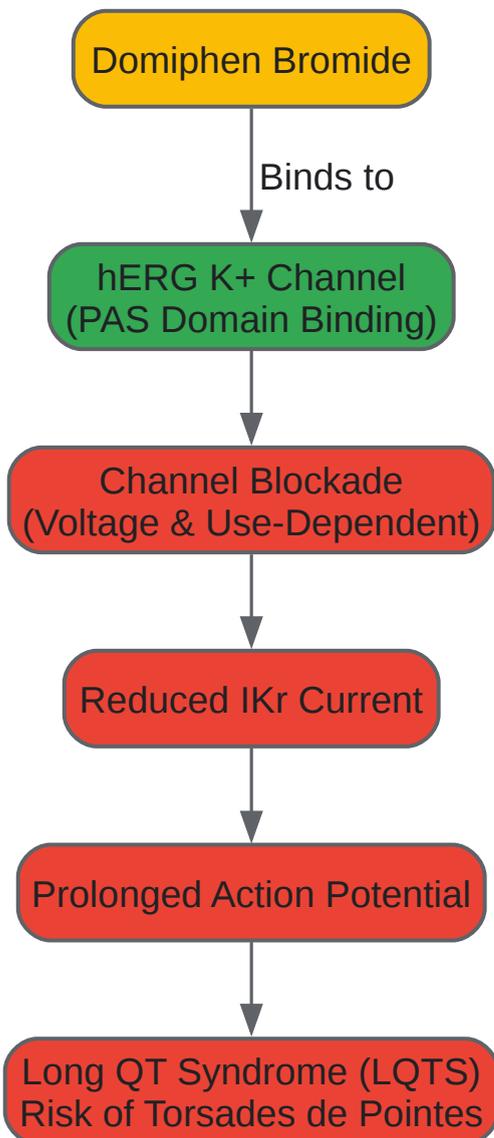
| Biological Activity               | Test System / Organism            | Key Metric                      | Reported Value       | Citation |
|-----------------------------------|-----------------------------------|---------------------------------|----------------------|----------|
| <b>hERG Channel Blockade</b>      | CHO cells (Patch clamp)           | IC <sub>50</sub> (Tail Current) | 9 nM                 | [6]      |
| <b>Antibacterial Synergy</b>      | <i>S. aureus</i> SH1000           | MIC (Miconazole alone)          | 19.5 µg/mL           | [5]      |
|                                   |                                   | MIC (Miconazole + DB)           | 4.4 µg/mL            | [5]      |
|                                   |                                   | MIC (DB alone)                  | 5.2 µg/mL            | [5]      |
|                                   |                                   | MIC (DB + Miconazole)           | 1.6 µg/mL            | [5]      |
|                                   |                                   | <b>FICI (Synergy)</b>           | <b>0.5</b>           | [5]      |
| <b>Antibiotic Resensitization</b> | Colistin-Resistant <i>E. coli</i> | FICI (Colistin + DB)            | $\leq 0.5$ (Synergy) | [4]      |

## Cardiotoxicity: hERG Channel Inhibition

A critical aspect of DB's safety profile is its potent blockade of the **human ether-à-go-go-related gene (hERG) potassium channel**. Inhibition of this channel is a well-known mechanism that can delay cardiac repolarization, leading to prolonged QT interval and an increased risk of life-threatening arrhythmias [7].

- **Potency:** DB inhibits the hERG channel with a half-maximal inhibitory concentration ( $IC_{50}$ ) of **9 nM**, indicating very high potency [6].
- **Mechanism of Blockade:** The block is **voltage-dependent** and **use-dependent**, with a preference for the activated channel state. DB binds to the channel's PAS domain, causes a substantial negative shift in the activation curve, and accelerates the activation process [6].

The mechanism of hERG channel blockade and its cardiotoxic consequence is illustrated below:



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Proposed molecular pathway linking **domiphen bromide**-induced hERG blockade to cardiotoxicity.

## Analytical Methods & Stability

A robust and sustainable reversed-phase HPLC (RP-HPLC) method for the quantification of DB in pharmaceuticals was published in 2025 [1].

- **Chromatographic Conditions:**
  - **Column:** Inertsil ODS-3 (C18)
  - **Mobile Phase:** Acetonitrile / 0.0116 M perchloric acid (70:30, v/v)
  - **Detection:** 275 nm
  - **Flow Rate:** 2.0 mL/min
- **Validation:**
  - **Linearity:** 1.132–1000 µg/mL ( $r^2 > 0.999$ )
  - **Sensitivity:** LOD 0.373 µg/mL; LOQ 1.132 µg/mL
- **Stability-Indicating Property:** The method successfully separated DB from its degradation products. Forced degradation studies showed DB is most susceptible to **basic hydrolysis** (26.72% degradation), followed by acid hydrolysis (18.45%) and oxidative stress (15.23%) [1].

## Key Takeaways for Researchers

- **Repurposing Potential:** DB shows exceptional promise as a **synergistic agent** to rejuvenate existing antibiotics (colistin) and antifungals/antibacterials (miconazole) against multidrug-resistant pathogens [5] [4].
- **Major Development Hurdle:** Its **potent hERG channel blockade** ( $IC_{50}$  9 nM) is a significant cardiotoxicity concern that must be addressed for any systemic therapeutic application. This risk may be less critical for topical formulations [6].
- **Advanced Analytical Tools:** A modern, stability-indicating HPLC method is available for precise quality control and stability testing of DB in formulations [1].

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